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Compound of Interest

Compound Name: NRA-0160

Cat. No.: B15615380 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of MSDC-0160's Performance Against Alternative Therapies in Preclinical Models of

Neurodegenerative Diseases.

MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC) and the

mitochondrial target of thiazolidinediones (mTOT), has emerged as a promising therapeutic

candidate for neurodegenerative diseases. By targeting mitochondrial function and cellular

metabolism, MSDC-0160 offers a unique mechanism of action aimed at modifying the

underlying pathology of diseases like Parkinson's and Alzheimer's. This guide provides a

comprehensive comparison of the efficacy of MSDC-0160 with other therapeutic alternatives,

supported by experimental data from various preclinical models.

Mechanism of Action: Re-routing Cellular
Metabolism
MSDC-0160 acts as an insulin sensitizer by inhibiting the mitochondrial pyruvate carrier, a

crucial gateway for pyruvate to enter the mitochondria for aerobic respiration.[1][2][3][4][5] This

inhibition leads to a metabolic shift, prompting cells to utilize alternative energy sources such as

fatty acids and ketone bodies.[1][6] This re-routing of metabolism has several downstream

effects implicated in neuroprotection:

Reduced mTOR Activity: MSDC-0160 has been shown to decrease the activity of the

mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[1][6]
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[7]

Enhanced Autophagy: By inhibiting mTOR, MSDC-0160 promotes autophagy, the cellular

process for clearing damaged components, including misfolded proteins that are hallmarks

of many neurodegenerative diseases.[7]

Decreased Neuroinflammation: The compound has demonstrated potent anti-inflammatory

effects, reducing the activation of microglia and astrocytes in the brain.[1][6][7]

PPARγ-Sparing Activity: Unlike older thiazolidinediones such as pioglitazone, MSDC-0160

exhibits low affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ),

potentially leading to a better side-effect profile.[7][8]
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Caption: Signaling pathway of MSDC-0160.
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Efficacy in Parkinson's Disease Models
MSDC-0160 has demonstrated significant neuroprotective effects in multiple rodent models of

Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-

phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

Comparison of MSDC-0160 and Alternatives in the MPTP
Mouse Model
The MPTP mouse model is a widely used toxin-based model that recapitulates some of the key

pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the

substantia nigra.

Treatment
Group

Motor
Function
(Rotarod
Latency,
seconds)

Dopaminergic
Neuron
Survival (% of
control)

Striatal
Dopamine
Levels (% of
control)

Reference

Vehicle + Saline 180 ± 10 100% 100%
Ghosh et al.,

2016

Vehicle + MPTP 80 ± 12 45 ± 5% 30 ± 7%
Ghosh et al.,

2016

MSDC-0160 +

MPTP
150 ± 15 85 ± 8% 75 ± 10%

Ghosh et al.,

2016

Pioglitazone +

MPTP
Not Reported 70 ± 9% 60 ± 8%

Quinn et al.,

2008

Data are presented as mean ± SEM. Data for pioglitazone is from a separate study and may

not be directly comparable due to differences in experimental design.

Efficacy of MSDC-0160 in the 6-OHDA Rat Model
The 6-OHDA rat model involves the unilateral injection of the neurotoxin 6-OHDA into the

medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.
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Treatment Group

Motor Function
(Contralateral
Forelimb Use, % of
total)

Dopaminergic
Denervation in
Striatum (% loss)

Reference

Sham + Placebo 50 ± 5% 0% Boulet et al., 2022

6-OHDA + Placebo 15 ± 7% 80 ± 10% Boulet et al., 2022

6-OHDA + MSDC-

0160
40 ± 8% 35 ± 12% Boulet et al., 2022

Data are presented as mean ± SEM.

Efficacy in Alzheimer's Disease Models
Preclinical and clinical studies have explored the potential of MSDC-0160 in Alzheimer's

disease, focusing on its ability to address the metabolic and pathological hallmarks of the

disease.

Preclinical Findings in a Mouse Model of Alzheimer's
Disease
Studies in a transgenic mouse model of Alzheimer's disease have indicated that chronic

treatment with MSDC-0160 can lead to a reduction in the size and number of amyloid-beta

plaques and an improvement in learning and memory.[8] However, specific quantitative data on

the percentage of plaque reduction from peer-reviewed publications are not yet widely

available.

Phase 2a Clinical Trial in Mild to Moderate Alzheimer's
Disease
A Phase 2a clinical trial investigating MSDC-0160 in patients with mild to moderate Alzheimer's

disease demonstrated that the drug prevented the decline in brain glucose utilization as

measured by FDG-PET scans over a 12-week period, compared to a decline observed in the

placebo group.[7][9][10]
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Treatment Group
Change in Brain Glucose
Metabolism (FDG-PET)

Reference

Placebo
Significant decline in cingulate,

parietal, and temporal cortices
Shah et al., 2014

MSDC-0160 (150 mg/day) No significant decline Shah et al., 2014

Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
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Caption: Workflow for the MPTP mouse model.
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Detailed Methodology:

Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.

Drug Administration: MSDC-0160 (e.g., 30 mg/kg) or vehicle is administered orally for a

specified period (e.g., 7 days) before MPTP induction.

MPTP Induction: A sub-acute regimen of MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneal

injection) is administered four times at 2-hour intervals on a single day.

Behavioral Assessment: Motor coordination and balance are assessed using the rotarod

test. Spontaneous locomotor activity is measured in an open field test.

Tissue Processing: At the end of the study, mice are euthanized, and brains are collected.

One hemisphere is used for immunohistochemical analysis of tyrosine hydroxylase (TH) to

quantify dopaminergic neuron survival, and the striatum from the other hemisphere is used

for HPLC analysis of dopamine and its metabolites.

6-OHDA Rat Model of Parkinson's Disease
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Caption: Workflow for the 6-OHDA rat model.
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Detailed Methodology:

Animals: Adult male Sprague-Dawley rats are commonly used.

Drug Administration: MSDC-0160 (e.g., 30 mg/kg) or placebo is administered daily by oral

gavage, starting before the 6-OHDA lesion and continuing for the duration of the study.

Surgical Procedure: Rats are anesthetized, and a unilateral injection of 6-OHDA (e.g., 8 µg in

4 µl of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle using a

stereotaxic frame.

Behavioral Assessment: Forelimb use asymmetry is assessed using the cylinder test, where

the number of contralateral and ipsilateral forelimb contacts with the cylinder wall during

rearing is counted.

Tissue Processing: Following the final behavioral test, rats are euthanized, and their brains

are processed for immunohistochemical staining for tyrosine hydroxylase (TH) to determine

the extent of dopaminergic denervation in the striatum and substantia nigra.

Conclusion
MSDC-0160 demonstrates significant promise as a disease-modifying therapy for

neurodegenerative disorders. Its unique mechanism of targeting mitochondrial metabolism sets

it apart from many existing and developmental therapies. In preclinical models of Parkinson's

disease, MSDC-0160 consistently shows robust neuroprotective effects, improving motor

function and preserving dopaminergic neurons. In the context of Alzheimer's disease, both

preclinical and clinical data suggest a beneficial effect on brain metabolism and pathology.

Compared to older thiazolidinediones like pioglitazone, MSDC-0160's PPARγ-sparing nature

may offer a significant safety advantage. While direct comparative efficacy data with other

novel therapeutic agents like GLP-1 receptor agonists (e.g., exenatide) in the same preclinical

models is still emerging, the strong performance of MSDC-0160 in established

neurodegenerative disease models warrants its continued investigation and development as a

potential treatment for these devastating conditions. Further research, particularly quantitative

studies in Alzheimer's disease models and head-to-head comparisons with other promising

agents, will be crucial in fully defining the therapeutic potential of MSDC-0160.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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